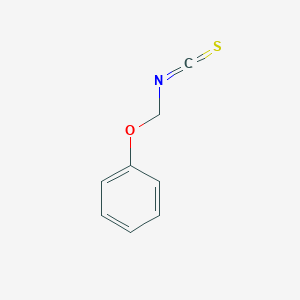
(Isothiocyanatomethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isothiocyanatomethoxy)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where an isothiocyanate group (-N=C=S) is attached to a methoxy group (-OCH3) on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Isothiocyanatomethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of thiophosgene or its analogs, although these reagents are highly toxic .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (Isothiocyanatomethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Ortho- and para-substituted benzene derivatives.
Reduction: Amines.
Applications De Recherche Scientifique
(Isothiocyanatomethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of (Isothiocyanatomethoxy)benzene involves its ability to detoxify and accelerate the excretion of carcinogens by inhibiting the activity of phase I reductase and inducing the production of phase II enzymes . This dual action helps in preventing diseases and mitigating the effects of harmful substances.
Comparaison Avec Des Composés Similaires
Phenyl isothiocyanate: Similar structure but lacks the methoxy group.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness: (Isothiocyanatomethoxy)benzene is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Propriétés
Numéro CAS |
64217-60-3 |
|---|---|
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
isothiocyanatomethoxybenzene |
InChI |
InChI=1S/C8H7NOS/c11-7-9-6-10-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
VVXRSDROLUIDEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


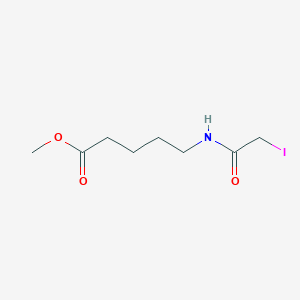
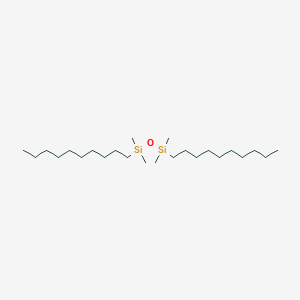

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)

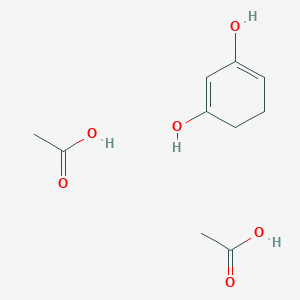
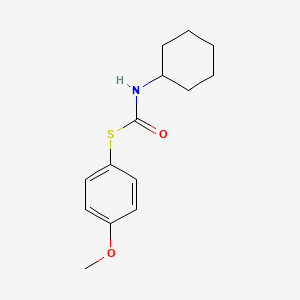
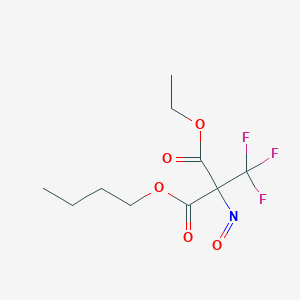

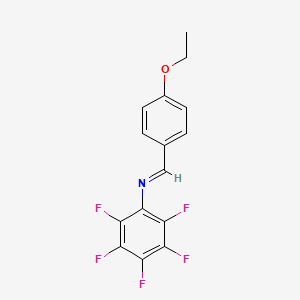
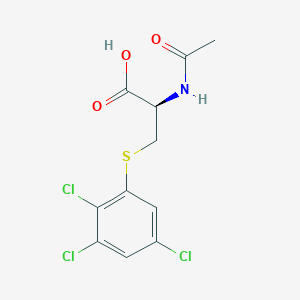

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
